6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline
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Overview
Description
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a 2,6-dibromo-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-nitrophenol to produce 2,6-dibromo-4-nitrophenol . This intermediate is then reacted with 2-methylquinoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could result in various substituted quinoline derivatives.
Scientific Research Applications
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitrophenol: A precursor in the synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline.
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: Another compound with a similar phenoxy group but different core structure.
Properties
CAS No. |
918946-07-3 |
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Molecular Formula |
C16H10Br2N2O3 |
Molecular Weight |
438.07 g/mol |
IUPAC Name |
6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline |
InChI |
InChI=1S/C16H10Br2N2O3/c1-9-2-3-10-6-12(4-5-15(10)19-9)23-16-13(17)7-11(20(21)22)8-14(16)18/h2-8H,1H3 |
InChI Key |
ZGOXHENPFRSYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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